4-Bromo-6-nitroquinoline chemical properties
4-Bromo-6-nitroquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-6-nitroquinoline
Foreword
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous pharmacologically active compounds and functional materials.[1][2] Its unique electronic properties and versatile functionalization potential have established it as a cornerstone in medicinal chemistry and materials science. This guide focuses on a particularly valuable derivative: 4-Bromo-6-nitroquinoline. The strategic placement of the bromo and nitro substituents creates a molecule primed for a diverse array of chemical transformations, making it an essential building block for modern synthetic chemistry. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectroscopic Profile
4-Bromo-6-nitroquinoline is a solid, typically appearing as a light yellow to yellow powder.[3] Its structure is defined by a quinoline ring system substituted with a bromine atom at the C4 position and a nitro group at the C6 position.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-6-nitroquinoline is presented below. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 860195-53-5 | [3][4][5][6] |
| Molecular Formula | C₉H₅BrN₂O₂ | [4][5][6] |
| Molecular Weight | 253.05 g/mol | [4][6] |
| Appearance | Light yellow to yellow solid | [3] |
| Boiling Point | 390.8 ± 22.0 °C (Predicted) | [3] |
| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 1.63 ± 0.16 (Predicted) | [3] |
| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [3][5] |
Spectroscopic Characterization
While specific spectra are not widely published, the structural features of 4-Bromo-6-nitroquinoline allow for the confident prediction of its spectroscopic signatures.[7][8][9] Researchers can use the following expected data as a benchmark for confirming the identity and purity of synthesized samples.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will show characteristic doublet, doublet of doublets, and singlet multiplicities depending on their coupling partners. The proton at C5, being ortho to the electron-withdrawing nitro group, is expected to be significantly downfield.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atoms directly attached to the bromine (C4) and the nitro group (C6) will have their chemical shifts significantly influenced. The C4 carbon will be shifted upfield due to the heavy atom effect of bromine, while the C6 carbon will be shifted downfield due to the electron-withdrawing nature of the nitro group.
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IR (Infrared) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[10] Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
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MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is indicative of the presence of one bromine atom. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₅BrN₂O₂.[10]
Synthesis of 4-Bromo-6-nitroquinoline
Several synthetic routes can be envisaged for 4-bromo-6-nitroquinoline, often involving multi-step sequences starting from substituted anilines.[11][12] A plausible and common strategy involves the construction of the quinoline core followed by functionalization.
Conceptual Synthetic Workflow
A general approach begins with the cyclization of a substituted aniline to form a quinolinone, followed by halogenation and nitration. The specific order of these steps can be crucial for achieving the desired regioselectivity.
Caption: A conceptual workflow for the synthesis of 4-Bromo-6-nitroquinoline.
Detailed Experimental Protocol (Adapted from related syntheses)
This protocol is an illustrative example adapted from the synthesis of similar quinoline derivatives.[11][13]
Step 1: Synthesis of 6-Bromoquinolin-4-ol
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React 4-bromoaniline with a suitable reagent like Meldrum's acid and triethyl orthoformate to form an intermediate adduct.[12]
-
Perform a thermal cyclization of the adduct in a high-boiling solvent such as diphenyl ether at ~250 °C.[11]
-
Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and can be collected by filtration.
Step 2: Synthesis of 6-Bromo-4-chloroquinoline
-
Treat 6-bromoquinolin-4-ol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[11]
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture with ice water and neutralize to precipitate the 6-bromo-4-chloroquinoline product.
Step 3: Synthesis of 4-Bromo-6-nitroquinoline (Hypothetical Nitration of a Precursor) Causality: Direct bromination of 6-nitroquinoline at the C4 position is challenging. Therefore, a more common strategy would be to introduce the nitro group onto a pre-existing 4-bromoquinoline skeleton.
-
Dissolve 4-bromoquinoline in concentrated sulfuric acid and cool the mixture to 0-5 °C.
-
Slowly add a nitrating mixture (a cold solution of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.[13]
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-Bromo-6-nitroquinoline.
-
Collect the solid by filtration, wash with water until neutral, and purify by recrystallization.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-6-nitroquinoline is dominated by the interplay between the bromine atom at the C4 position and the strongly electron-withdrawing nitro group at C6. This arrangement makes the molecule a versatile substrate for a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the quinoline ring is significantly electron-deficient due to the inductive and resonance effects of the ring nitrogen and the C6-nitro group. This electronic feature makes the C4-Br bond highly susceptible to displacement by nucleophiles.[14] This is a powerful method for introducing a wide range of functional groups.[1]
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